molecular formula C24H18N4O2 B2439827 3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole CAS No. 2034564-28-6

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Cat. No. B2439827
M. Wt: 394.434
InChI Key: FETMLYORXVJAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, also known as PMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMPP belongs to the oxadiazole class of compounds, which are known for their diverse pharmacological properties. In

Scientific Research Applications

Selective and Potent Antagonists

Research has synthesized and evaluated analogues of 1,2,4-oxadiazole derivatives as potent and selective 5-HT(1B/1D) antagonists. These compounds, including a 1,3,4-oxadiazole isomer, demonstrated higher affinities and pronounced effects in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. Their applications are evident in augmenting serotonin release in the rat ventral hippocampus, which could have implications in the treatment of neurological conditions (Liao et al., 2000).

Computational and Pharmacological Evaluation

A study on novel derivatives of 1,3,4-oxadiazole and pyrazole has shown significant findings in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These derivatives exhibited binding and moderate inhibitory effects across various assays, indicating their potential for pharmacological applications (Faheem, 2018).

Tuberculostatic Activity

Compounds derived from 1,3,4-oxadiazole have been tested for their tuberculostatic activity, providing insights into the development of new treatments for tuberculosis. The study elaborates on the synthesis of these derivatives and their minimum inhibiting concentrations, suggesting their potential as tuberculostatic agents (Foks et al., 2004).

Antimicrobial Assessment

A series of compounds featuring 1,2,4-oxadiazole moieties have been synthesized and assessed for their antimicrobial activities. The research highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Krishna et al., 2015).

Anticancer Evaluation

Another study focuses on the design, synthesis, and anticancer evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds were tested against various human cancer cell lines, showing good to moderate activity and highlighting their potential as anticancer agents (Yakantham et al., 2019).

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-3-7-17(8-4-1)16-29-20-13-11-19(12-14-20)23-26-24(30-28-23)21-15-25-27-22(21)18-9-5-2-6-10-18/h1-14,21-22,25,27H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPZGSYYCRFVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156590198

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